Physicochemical Property Divergence: Acetylisoniazid vs. Isoniazid in Aqueous Solubility and Protein Binding
Acetylisoniazid exhibits significantly different physicochemical properties compared to its parent drug, isoniazid, which directly impact its behavior in analytical and biological systems. Key differences are observed in aqueous solubility and plasma protein binding. Specifically, acetylisoniazid has a lower aqueous solubility (25.51 g/L) and a lower fraction unbound in plasma (fu = 0.7) relative to isoniazid (42.15 g/L, fu = 0.9) [1]. These differences necessitate distinct sample preparation and analytical method development strategies when quantifying both compounds simultaneously. [1]
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | 25.51 g/L |
| Comparator Or Baseline | Isoniazid: 42.15 g/L |
| Quantified Difference | Acetylisoniazid is ~39.5% less soluble than isoniazid. |
| Conditions | pH 7.4, estimated using in silico methods [1] |
Why This Matters
This difference confirms that acetylisoniazid cannot be reliably quantified using methods optimized for isoniazid, as sample extraction and chromatographic conditions will be affected by its lower solubility and higher protein binding.
- [1] Cordes H, Thiel C, Baier V, et al. A physiologically based pharmacokinetic model of isoniazid and its metabolites in humans. CPT Pharmacometrics Syst Pharmacol. 2016;5(12):682-691. View Source
